3-[(5-BROMO-2-CHLOROPHENYL)AMINO]-1-METHYLPYRROLIDIN-2-ONE
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Overview
Description
3-[(5-BROMO-2-CHLOROPHENYL)AMINO]-1-METHYLPYRROLIDIN-2-ONE is a synthetic organic compound that features a pyrrolidinone ring substituted with a bromo-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-BROMO-2-CHLOROPHENYL)AMINO]-1-METHYLPYRROLIDIN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chloroaniline and 1-methylpyrrolidin-2-one.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane (DCM).
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like triethylamine (TEA) are often employed to facilitate the reaction.
Procedure: The 5-bromo-2-chloroaniline is reacted with 1-methylpyrrolidin-2-one in the presence of a base (e.g., TEA) and a catalyst (e.g., Pd/C) under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
3-[(5-BROMO-2-CHLOROPHENYL)AMINO]-1-METHYLPYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted products.
Scientific Research Applications
3-[(5-BROMO-2-CHLOROPHENYL)AMINO]-1-METHYLPYRROLIDIN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(5-BROMO-2-CHLOROPHENYL)AMINO]-1-METHYLPYRROLIDIN-2-ONE involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol: Shares similar structural features but differs in its functional groups.
Indole Derivatives: Compounds like 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have similar biological activities.
Uniqueness
3-[(5-BROMO-2-CHLOROPHENYL)AMINO]-1-METHYLPYRROLIDIN-2-ONE is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1342759-92-5 |
---|---|
Molecular Formula |
C11H12BrClN2O |
Molecular Weight |
303.6 |
Purity |
95 |
Origin of Product |
United States |
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